3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone
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Overview
Description
3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16F2O. It is characterized by the presence of two fluorine atoms and two methyl groups attached to a phenyl ring, along with a propiophenone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzaldehyde and 2,3-dimethylphenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 3,5-difluorobenzaldehyde and 2,3-dimethylphenylacetic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Utilizing batch reactors for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone
- 3’,5’-Difluoro-3-(2,5-dimethylphenyl)propiophenone
- 3’,5’-Difluoro-3-(2,6-dimethylphenyl)propiophenone
Uniqueness
3’,5’-Difluoro-3-(2,3-dimethylphenyl)propiophenone is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-7-17(20)14-8-15(18)10-16(19)9-14/h3-5,8-10H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOYOKOZQQVGNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644656 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-37-8 |
Source
|
Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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